molecular formula C6H14ClNO2 B1432366 (R)-Methyl 2-aminopentanoate hydrochloride CAS No. 619330-91-5

(R)-Methyl 2-aminopentanoate hydrochloride

Cat. No.: B1432366
CAS No.: 619330-91-5
M. Wt: 167.63 g/mol
InChI Key: IODNYRVZHKRFIW-NUBCRITNSA-N
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Description

®-Methyl 2-aminopentanoate hydrochloride is a chiral compound with the molecular formula C6H13NO2·HCl It is commonly used in various chemical and pharmaceutical applications due to its unique properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Methyl 2-aminopentanoate hydrochloride typically involves the esterification of ®-2-aminopentanoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then purified through recrystallization or distillation.

Industrial Production Methods: In an industrial setting, the production of ®-Methyl 2-aminopentanoate hydrochloride may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The process may also include steps such as solvent extraction and chromatography to ensure the purity of the final product.

Types of Reactions:

    Oxidation: ®-Methyl 2-aminopentanoate hydrochloride can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form primary amines or alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted amines or esters.

Scientific Research Applications

®-Methyl 2-aminopentanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of ®-Methyl 2-aminopentanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active products. The pathways involved may include the activation or inhibition of specific enzymes, resulting in various physiological effects.

Comparison with Similar Compounds

  • Ethyl ®-2-aminopentanoate hydrochloride
  • ®-2-Aminopentanoic acid
  • ®-Methyl 2-aminobutanoate hydrochloride

Comparison: ®-Methyl 2-aminopentanoate hydrochloride is unique due to its specific chiral configuration and the presence of a methyl ester group. This configuration imparts distinct chemical and biological properties compared to similar compounds. For instance, the methyl ester group can influence the compound’s reactivity and its interaction with biological targets, making it a valuable intermediate in the synthesis of chiral pharmaceuticals.

Properties

IUPAC Name

methyl (2R)-2-aminopentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-3-4-5(7)6(8)9-2;/h5H,3-4,7H2,1-2H3;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IODNYRVZHKRFIW-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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